![molecular formula C8H7BrN2 B1525325 3-bromo-6-methyl-1H-pyrrolo[3,2-c]pyridine CAS No. 1190313-09-7](/img/structure/B1525325.png)
3-bromo-6-methyl-1H-pyrrolo[3,2-c]pyridine
Overview
Description
3-Bromo-6-methyl-1H-pyrrolo[3,2-c]pyridine (3-Br-6-Me-1H-Pyr[3,2-c]Pyr) is a heterocyclic compound that has been studied extensively due to its potential applications in organic synthesis and medicinal chemistry. It is a member of the pyrrolopyridine family of compounds, and is a valuable building block in the synthesis of a variety of other heterocyclic compounds.
Scientific Research Applications
Cancer Therapeutics: FGFR Inhibitors
3-bromo-6-methyl-1H-pyrrolo[3,2-c]pyridine: derivatives have been identified as potent inhibitors of the fibroblast growth factor receptor (FGFR) signaling pathway . Abnormal activation of FGFR is associated with various types of cancers, including breast, lung, and liver cancers. These derivatives can inhibit cancer cell proliferation, migration, and invasion, making them promising candidates for cancer therapy .
Antiproliferative Agents
Specific analogs of 3-bromo-6-methyl-1H-pyrrolo[3,2-c]pyridine have shown potent antiproliferative activity against Hep3B cells, a liver cancer cell line . This suggests their potential use as antiproliferative agents in the treatment of liver cancer.
Human Neutrophil Elastase Inhibitors
The compound has also been used as a scaffold in research targeting human neutrophil elastase (HNE) . HNE is an enzyme implicated in various inflammatory diseases, and its inhibition could lead to new treatments for conditions such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis.
Anti-Arthritic Drug Development
Derivatives of 3-bromo-6-methyl-1H-pyrrolo[3,2-c]pyridine have been shown to have an inhibitory effect against FMS kinase . This kinase is involved in the pathogenesis of rheumatoid arthritis, suggesting that these derivatives could be developed into anti-arthritic drugs.
MPS1 Inhibition for Cancer Treatment
The pyrrolo[3,2-c]pyridine scaffold has been utilized in the design of MPS1 inhibitors . MPS1 is a kinase involved in cell cycle regulation, and its inhibition has been proposed as a therapeutic strategy for cancer treatment.
Pharmacokinetic Optimization
The compound’s derivatives have been used in the optimization of pharmacokinetic properties for oral bioavailability in drug candidates . This is crucial for developing medications that can be effectively administered orally.
properties
IUPAC Name |
3-bromo-6-methyl-1H-pyrrolo[3,2-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-2-8-6(3-10-5)7(9)4-11-8/h2-4,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKIGXGICTGVOBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=N1)C(=CN2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-6-methyl-1H-pyrrolo[3,2-c]pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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